

An In-depth Technical Guide to Platinic Chloride: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Platinic chloride [M1]*

Cat. No.: *B101097*

[Get Quote](#)

This guide provides a comprehensive overview of platinic chloride, more formally known as chloroplatinic acid or hexachloroplatinic acid. It is intended for researchers, scientists, and professionals in drug development who utilize platinum compounds. This document delves into the core physical and chemical properties of platinic chloride, offers detailed experimental protocols for its synthesis and application, and discusses its significant roles in catalysis and analytical chemistry.

Introduction: Understanding Platinic Chloride

Platinic chloride is a central compound in platinum chemistry, serving as a primary precursor for the synthesis of numerous other platinum-containing molecules, including catalysts and therapeutic agents.^[1] The term "platinic chloride" is often used colloquially, but it most accurately refers to hexachloroplatinic acid, typically in its hydrated form, with the chemical formula $\text{H}_2\text{PtCl}_6 \cdot x\text{H}_2\text{O}$.^{[2][3]} The hexahydrate, $[\text{H}_3\text{O}]_2[\text{PtCl}_6] \cdot 4\text{H}_2\text{O}$, is the most common commercial form.^[4] Its significance stems from its high reactivity, solubility, and its role as a readily available source of platinum(IV).^{[1][5]}

This guide will elucidate the fundamental properties that underpin its utility, providing a robust knowledge base for its effective and safe application in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of platinic chloride is paramount for its successful application. These properties dictate its handling, storage, and

reactivity.

Physical Properties

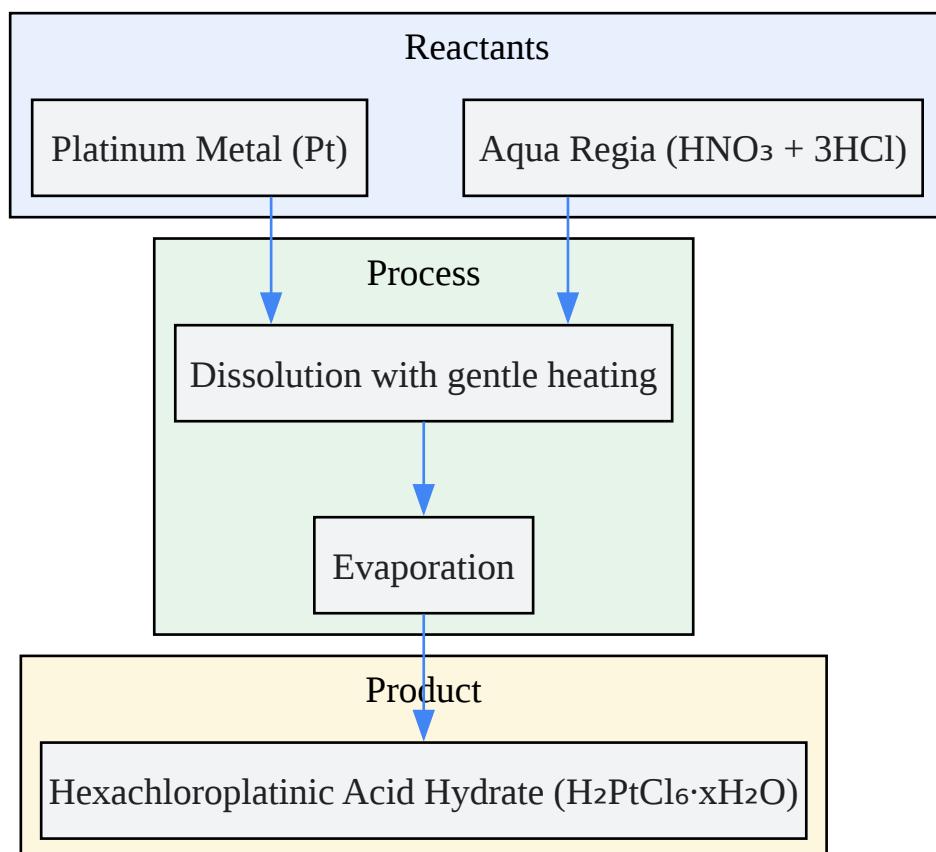
Platinic chloride is a distinctive reddish-brown to orange crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.^[1] This deliquescent nature necessitates storage in tightly sealed containers in a dry environment.^{[6][7]}

Table 1: Key Physical Properties of Platinic Chloride (Hexahydrate)

Property	Value	References
Appearance	Reddish-brown to orange crystalline solid	[1] [5]
Molecular Formula	$\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$	[1] [8]
Molecular Weight	~517.9 g/mol	[1] [8]
Melting Point	60 °C (decomposes)	[1] [3]
Density	2.43 g/mL at 25 °C	[1]
Solubility	Highly soluble in water, ethanol, ether, and acetone	[1] [5] [9]

Chemical Structure and Synthesis

The structure of solid hexachloroplatinic acid consists of octahedral $[\text{PtCl}_6]^{2-}$ anions and hydronium ($[\text{H}_3\text{O}]^+$) cations, linked by hydrogen bonding.^[10]


The primary industrial and laboratory-scale synthesis of platinic chloride involves the dissolution of platinum metal in aqua regia, a highly corrosive mixture of concentrated nitric acid and hydrochloric acid.^{[1][11]}

Experimental Protocol: Synthesis of Hexachloroplatinic Acid

- Safety First: This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Aqua regia is extremely corrosive and generates toxic fumes.

- Preparation of Aqua Regia: Slowly and carefully add one part concentrated nitric acid to three parts concentrated hydrochloric acid. The mixture will turn yellow-orange and evolve fumes.
- Dissolution of Platinum: Add platinum metal (e.g., foil, wire) to the aqua regia. The reaction is typically slow at room temperature and may require gentle heating to proceed at a reasonable rate. The reaction is as follows: $\text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4 \text{NO}_2 + 4 \text{H}_2\text{O}$
- Evaporation: Once the platinum has completely dissolved, the resulting solution is carefully evaporated to remove excess acids and water. This process yields the reddish-brown crystals of hexachloroplatinic acid hydrate.^[2] It is important to note that this method may result in contamination with nitrosonium hexachloroplatinate, $(\text{NO})_2\text{PtCl}_6$.^[10]

Diagram 1: Synthesis Workflow for Hexachloroplatinic Acid

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of hexachloroplatinic acid.

Chemical Reactivity and Key Reactions

The chemical behavior of platinic chloride is dominated by the platinum(IV) center and its acidic nature.

Thermal Decomposition

When heated, hexachloroplatinic acid undergoes a stepwise decomposition. The loss of water is followed by the formation of platinum(IV) chloride (PtCl_4) at approximately $220\text{ }^\circ\text{C}$, which then decomposes to platinum(II) chloride (PtCl_2) at around $350\text{ }^\circ\text{C}$. Further heating to $500\text{ }^\circ\text{C}$ results in the formation of elemental platinum.

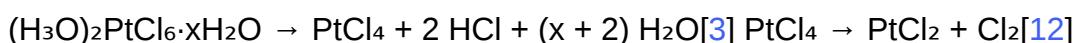
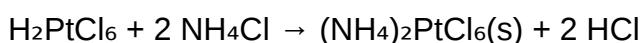
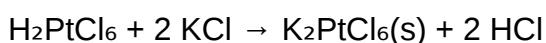


Diagram 2: Thermal Decomposition Pathway of Hexachloroplatinic Acid



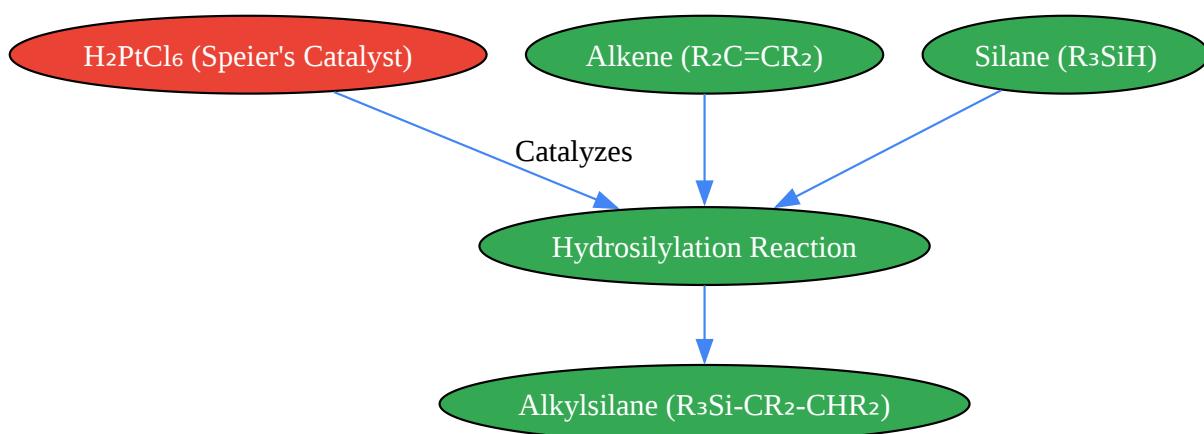
[Click to download full resolution via product page](#)


Caption: Thermal decomposition of hexachloroplatinic acid.

Reactions with Bases and Salts

As a strong acid, chloroplatinic acid readily reacts with bases to form hexachloroplatinate salts. [13] A particularly important reaction is with ammonium salts, such as ammonium chloride, which results in the precipitation of ammonium hexachloroplatinate, a key step in the purification of platinum.[2][10]

Similarly, reaction with potassium salts yields the precipitate potassium hexachloroplatinate, a reaction historically used for the gravimetric determination of potassium.[1][10]


Applications in Research and Industry

The unique properties of platinic chloride make it an invaluable tool in various scientific and industrial fields.

Catalysis

Platinic chloride is a renowned precatalyst, particularly for hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond. [10] This application was famously pioneered by John Speier and is often referred to as "Speier's catalyst".[10][14] It is also a precursor for the preparation of other important platinum catalysts, such as Adams' catalyst (platinum dioxide), used in hydrogenation reactions.[10]

Diagram 3: Role of Platinic Chloride in Hydrosilylation

[Click to download full resolution via product page](#)

Caption: Platinic chloride as a catalyst in hydrosilylation.

Analytical Chemistry

Historically, platinic chloride played a crucial role in the quantitative analysis of potassium. The selective precipitation of potassium as potassium hexachloroplatinate allowed for its gravimetric determination.[1][10] While modern techniques like ion-selective electrodes are now more common, this classic method highlights the compound's specific reactivity.[4]

Other Applications

Platinic chloride also finds use in:

- Platinum Plating: As a source of platinum for electroplating baths.[1][7]
- Photography: In the platinotype process to create platinum photographic prints.[7][15]
- Materials Science: For creating platinum mirrors, indelible ink, and for adding platinum luster to glass and porcelain.[2][7][15]

Analytical Characterization Techniques

The purity and structure of platinic chloride and its derivatives are typically confirmed using a variety of analytical methods.

- Spectroscopy: UV-Vis spectroscopy can be used to characterize the $[\text{PtCl}_6]^{2-}$ anion in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{195}Pt NMR, provides detailed information about the platinum coordination environment.[16]
- Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the speciation and quantification of platinum-chloride complexes, especially in pharmaceutical applications.[17][18]
- Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition profile of hydrated platinic chloride, as described in section 3.1.

Safety, Handling, and Disposal

Platinic chloride is a hazardous substance and must be handled with appropriate precautions.

Table 2: Safety and Hazard Information

Hazard	Description	References
Toxicity	Toxic if swallowed.	[19] [20]
Corrosivity	Causes severe skin burns and eye damage.	[19] [20]
Sensitization	May cause asthma, respiratory sensitization, and allergic skin reactions.	[19] [21] [22]

Handling and Storage:

- Always handle in a well-ventilated area or fume hood.[\[22\]](#)
- Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[\[6\]](#)[\[22\]](#)
- Store in a cool, dry, well-ventilated area in a tightly closed container, protected from light and moisture.[\[6\]](#)[\[7\]](#)[\[19\]](#)
- It is incompatible with strong bases and strong oxidizing agents.[\[6\]](#)

Disposal:

- Disposal should be in accordance with all local, state, and federal regulations.[\[23\]](#)
- Due to the value of platinum, recycling through reduction to the elemental metal is often the preferred method of disposal.

Conclusion

Platinic chloride (hexachloroplatinic acid) is a cornerstone of platinum chemistry, with a rich set of physical and chemical properties that make it indispensable in catalysis, analytical chemistry, and materials science. Its proper and effective use requires a deep understanding of its reactivity, handling requirements, and synthetic origins. This guide has provided a detailed technical overview to support researchers and scientists in leveraging the full potential of this versatile and important compound.

References

- Platinic chloride - Hazardous Agents - Haz-Map. (n.d.).
- Chloroplatinic acid - Grokipedia. (n.d.).
- platinic chloride (platinum (iv) chloride) - Sdfine. (n.d.).
- Chloroplatinic acid - Wikipedia. (n.d.).
- Platinic chloride hexahydrate | Cl₆H₁₄O₆Pt | CID 134756 - PubChem - NIH. (n.d.).
- Chloroplatinic Acid Formula: Structure, Properties and Application - Collegedunia. (n.d.).
- safety data sheet - Spectrum Chemical. (n.d.).
- Platinum (II) chloride Formula - Softschools.com. (n.d.).
- CHLOROPLATINIC ACID, Hexahydrate - Integra Chemical Company. (n.d.).
- Safety Data Sheet: Hexachloroplatinum (IV) acid hexahydrate - Carl ROTH. (2025).
- HEXACHLOROPLATINIC(IV) ACID HYDRATE - Sdfine. (n.d.).
- Chloroplatinic Acid Formula - GeeksforGeeks. (2025).
- CHLOROPLATINIC ACID HEXAHYDRATE | 18497-13-7 - ChemicalBook. (2025).
- Platinic chloride - Sigma-Aldrich. (n.d.).
- Platinum chloride - CAMEO. (2022).
- Platinic Chloride. (n.d.).
- Solubility of 9 Pt salts, namely, a H₂PtCl₆, b K₂PtCl₄, c K₂PtCl₆, d... - ResearchGate. (n.d.).
- Chloroplatinic acid | H₂PtCl₆ | CID 61859 - PubChem. (n.d.).
- Dihydrogen hexachloroplatinate (IV) hexahydrate - chemeurope.com. (n.d.).
- Platinum(II) chloride - chemeurope.com. (n.d.).
- Platinum chloride 18497-13-7 India. (n.d.).
- Sigma-Aldrich - Safety Data Sheet. (n.d.).
- Chloroplatinic acid hydrate ≥99.9 trace metals basis Hexachloroplatinic(IV) acid hydrate - Sigma-Aldrich. (n.d.).
- CHLOROPLATINIC ACID, SOLID - CAMEO Chemicals - NOAA. (n.d.).
- Hexachloroplatinic(IV) acid hydrate - Benchchem. (n.d.).
- Hexachloroplatinic acid | Platinum, Hexavalent, Halide - Britannica. (2025).
- Chloroplatinic acid, hydrate, 99.9%+ 26023-84-7 India - Otto Chemie Pvt. Ltd. (n.d.).
- Synthesis and Structure of Hexachloroplatinate Complexes | Request PDF - ResearchGate. (2025).
- Hexachloroplatinate. (2026).
- Chloroplatinic acid hydrate 26023-84-7 wiki - Guidechem. (n.d.).
- Chloroplatinic acid - MFA Cameo. (2022).
- chloroplatinic acid, solid - Report | CAMEO Chemicals | NOAA. (n.d.).
- Chloroplatinic acid - Sciencemadness Wiki. (2018).

- Thermal decomposition of hexachloroplatinic acid | Inorganic Chemistry - ACS Publications. (n.d.).
- Ultra-sensitive speciation analysis of inorganic platinum-chloride complexes in platinum-based drugs by HPLC-ICP-MS | EVISA's News. (2022).
- Ultra-sensitive speciation analysis of inorganic platinum-chloride complexes in platinum-based drugs by HPLC-ICP-MS | Request PDF - ResearchGate. (n.d.).
- Sweet, Sugar-Coated Hierarchical Platinum Nanostructures for Easy Support, Heterogenization and Separation - HHU. (2022).
- Processes in the $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ –Solvent Systems. Part 2: Methylvinylsiloxane Solutions. (n.d.).
- Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - idUS. (2022).
- Characterization and Separation of Platinum-Based Antineoplastic Drugs by Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC)–Tandem Mass Spectrometry, and Its Application in Surface Wipe Sampling - MDPI. (2021).
- Chemical and Materials Characterization Techniques and Services - Triclinic Labs. (n.d.).
- Aqua regia - Wikipedia. (n.d.).
- Chlorine - Wikipedia. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. grokipedia.com [grokipedia.com]
- 2. collegedunia.com [collegedunia.com]
- 3. Chloroplatinic Acid Formula - GeeksforGeeks [\[geeksforgeeks.org\]](https://geeksforgeeks.org)
- 4. Dihydrogen_hexachloroplatinate_(IV)_hexahydrate [\[chemeurope.com\]](https://chemeurope.com)
- 5. CHLOROPLATINIC ACID HEXAHYDRATE | 18497-13-7 [\[chemicalbook.com\]](https://chemicalbook.com)
- 6. integraclear.com [integraclear.com]
- 7. Platinic Chloride [\[drugfuture.com\]](https://drugfuture.com)

- 8. Platinic chloride hexahydrate | Cl₆H₁₄O₆Pt | CID 134756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 11. Hexachloroplatinic acid | Platinum, Hexavalent, Halide | Britannica [britannica.com]
- 12. Platinum(II)_chloride [chemeurope.com]
- 13. CHLOROPLATINIC ACID, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Chloroplatinic acid | H₂PtCl₆ | CID 61859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cameo.mfa.org [cameo.mfa.org]
- 16. researchgate.net [researchgate.net]
- 17. Ultra-sensitive speciation analysis of inorganic platinum-chloride complexes in platinum-based drugs by HPLC-ICP-MS | EVISA's News [speciation.net]
- 18. researchgate.net [researchgate.net]
- 19. sistemas.ffclrp.usp.br [sistemas.ffclrp.usp.br]
- 20. guidechem.com [guidechem.com]
- 21. Platinic chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Platinic Chloride: Properties, Protocols, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101097#physical-and-chemical-properties-of-platinic-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com